GEA 3162 Inhibits ADP-Induced Platelet Aggregation with 20.7× Greater Potency Than SIN-1 and 11.8× Greater Potency Than SNAP
In a direct head-to-head comparison of NO-donating properties, GEA 3162 demonstrated substantially greater potency as an inhibitor of ADP-induced platelet aggregation than both SIN-1 and SNAP. At equivalent molar concentrations, GEA 3162 achieved an IC₅₀ of 0.18 μM, compared with SIN-1 at 3.73 μM and SNAP at 2.12 μM [1]. The oxatriazole analog GEA 3175 also outperformed both SIN-1 and SNAP with an IC₅₀ of 0.39 μM, though GEA 3162 remained 2.2× more potent than its closest structural relative [1]. All four compounds induced a dose-dependent increase in platelet cGMP exceeding 4-fold over baseline [1].
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | 0.18 μM |
| Comparator Or Baseline | SIN-1: 3.73 μM; SNAP: 2.12 μM; GEA 3175: 0.39 μM |
| Quantified Difference | 20.7× more potent than SIN-1; 11.8× more potent than SNAP; 2.2× more potent than GEA 3175 |
| Conditions | Human platelet-rich plasma, adenosine 5′-diphosphate-induced aggregation |
Why This Matters
The 20.7× potency advantage over SIN-1 enables lower effective working concentrations, reducing potential off-target effects and compound consumption costs in platelet function studies.
- [1] Kankaanranta H, Rydell E, Petersson AS, Holm P, Moilanen E, Corell T, Karup G, Vuorinen P, Pedersen SB, Wennmalm A, Metsä-Ketelä T. Nitric oxide-donating properties of mesoionic 3-aryl substituted oxatriazole-5-imine derivatives. Br J Pharmacol. 1996;117(3):401-406. View Source
